Bienvenue dans la boutique en ligne BenchChem!

5-Bromo-n-(cyclopropylmethyl)pyridine-3-sulfonamide

Lipophilicity Drug-likeness Membrane permeability

5-Bromo-N-(cyclopropylmethyl)pyridine-3-sulfonamide (CAS 1251249-03-2) is a heteroaromatic sulfonamide featuring a 5-bromopyridine core with an N-cyclopropylmethyl substituent on the sulfonamide nitrogen. Its molecular formula is C₉H₁₁BrN₂O₂S, with a molecular weight of 291.17 g/mol and a computed XLogP3-AA of 1.3.

Molecular Formula C9H11BrN2O2S
Molecular Weight 291.163
CAS No. 1251249-03-2
Cat. No. B572865
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-n-(cyclopropylmethyl)pyridine-3-sulfonamide
CAS1251249-03-2
Synonyms5-broMo-N-(cyclopropylMethyl)pyridine-3-sulfonaMide
Molecular FormulaC9H11BrN2O2S
Molecular Weight291.163
Structural Identifiers
SMILESC1CC1CNS(=O)(=O)C2=CC(=CN=C2)Br
InChIInChI=1S/C9H11BrN2O2S/c10-8-3-9(6-11-5-8)15(13,14)12-4-7-1-2-7/h3,5-7,12H,1-2,4H2
InChIKeyUFHZMORWTILVHG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Bromo-N-(cyclopropylmethyl)pyridine-3-sulfonamide (CAS 1251249-03-2): Physicochemical Baseline and Structural Classification for Procurement Decisions


5-Bromo-N-(cyclopropylmethyl)pyridine-3-sulfonamide (CAS 1251249-03-2) is a heteroaromatic sulfonamide featuring a 5-bromopyridine core with an N-cyclopropylmethyl substituent on the sulfonamide nitrogen. Its molecular formula is C₉H₁₁BrN₂O₂S, with a molecular weight of 291.17 g/mol and a computed XLogP3-AA of 1.3 [1]. The compound belongs to the pyridine-3-sulfonamide class, which has been explored in medicinal chemistry for carbonic anhydrase inhibition [2], antitumor activity [3], and as sigma receptor ligands [4]. The 5-bromo substituent provides a synthetic handle for cross-coupling reactions, while the cyclopropylmethyl group modulates lipophilicity and conformational flexibility relative to simpler N-alkyl analogs.

Why N-Alkyl Substitution Matters: Physicochemical Differentiation of 5-Bromo-N-(cyclopropylmethyl)pyridine-3-sulfonamide from Simpler Analogs


Within the 5-bromopyridine-3-sulfonamide series, the N-substituent is not a passive spectator; it directly governs lipophilicity (XLogP3), conformational flexibility (rotatable bond count), and topological polar surface area (TPSA)—three parameters that critically influence membrane permeability, target binding entropy, and metabolic stability [1]. Replacing 5-Bromo-N-(cyclopropylmethyl)pyridine-3-sulfonamide with the unsubstituted parent (CAS 62009-33-0), the N-methyl analog (CAS 173999-19-4), or the N-cyclopropyl analog (CAS 1086064-98-3) results in quantifiably different physicochemical profiles [2][3][4]. Even the N-cyclobutyl isomer (CAS 1248222-65-2), which shares the same molecular weight (291.17 g/mol), differs in lipophilicity (XLogP3 = 1.4 vs. 1.3) and rotatable bond count (3 vs. 4), meaning it cannot be assumed to exhibit identical pharmacokinetic or binding behavior [5]. These quantifiable differences make generic substitution scientifically unsound without explicit experimental validation.

Quantitative Physicochemical Differentiation of 5-Bromo-N-(cyclopropylmethyl)pyridine-3-sulfonamide vs. Four Structural Analogs


Lipophilicity (XLogP3-AA): Intermediate Value in the N-Alkyl Series, Distinct from All Four Comparators

5-Bromo-N-(cyclopropylmethyl)pyridine-3-sulfonamide exhibits a computed XLogP3-AA of 1.3 [1], placing it at an intermediate lipophilicity within the N-alkyl-5-bromopyridine-3-sulfonamide series. This is 1.2 log units higher than the unsubstituted parent (XLogP3 = 0.1) [2], 0.8 log units higher than the N-methyl analog (XLogP3 = 0.5) [3], and 0.2 log units higher than the N-cyclopropyl analog (XLogP3 = 1.1) [4]. It is 0.1 log units lower than the N-cyclobutyl isomer (XLogP3 = 1.4) [5]. The incremental lipophilicity gain from cyclopropyl to cyclopropylmethyl (+0.2) reflects the methylene spacer contribution.

Lipophilicity Drug-likeness Membrane permeability

Conformational Flexibility: Highest Rotatable Bond Count in the Series, Enabling Distinct Binding Entropy Profiles

5-Bromo-N-(cyclopropylmethyl)pyridine-3-sulfonamide possesses 4 rotatable bonds [1], the highest count among all five comparators analyzed. The unsubstituted parent has only 1 rotatable bond [2]; the N-methyl analog has 2 [3]; and both the N-cyclopropyl and N-cyclobutyl analogs have 3 [4][5]. The additional rotatable bond arises from the methylene spacer between the cyclopropyl ring and the sulfonamide nitrogen, introducing an extra degree of torsional freedom absent in the directly-attached N-cyclopropyl analog.

Conformational flexibility Rotatable bonds Binding entropy

Topological Polar Surface Area (TPSA): Reduced Relative to the Parent Compound, Equivalent to N-Alkyl Analogs

The TPSA of 5-Bromo-N-(cyclopropylmethyl)pyridine-3-sulfonamide is 67.4 Ų [1], which is 14.0 Ų lower than the unsubstituted parent compound (TPSA = 81.4 Ų) [2]. This reduction is attributable to N-substitution replacing one of the primary sulfonamide hydrogens, decreasing hydrogen-bonding capacity. The TPSA is identical to the N-methyl (67.4 Ų), N-cyclopropyl (67.4 Ų), and N-cyclobutyl (67.4 Ų) analogs [3][4][5], confirming that the effect is solely driven by N-monosubstitution and is independent of the alkyl group identity.

Polar surface area Blood-brain barrier penetration Oral absorption

Bromine as a Synthetic Handle: Enabling Diversification via Cross-Coupling Chemistry Not Accessible to De-Bromo or Chloro Analogs

The 5-bromo substituent on the pyridine ring serves as a versatile synthetic handle for transition-metal-catalyzed cross-coupling reactions (Suzuki, Buchwald-Hartwig, Sonogashira), enabling late-stage diversification into biaryl, amino, or alkynyl derivatives [1]. This reactivity is class-level shared with all 5-bromo analogs discussed. However, compared to the corresponding 5-chloro analog 6-chloro-N-(cyclopropylmethyl)pyridine-3-sulfonamide (CAS 1016689-89-6) , the C-Br bond (bond dissociation energy ~284 kJ/mol for Ph-Br) is more reactive in oxidative addition than the C-Cl bond (~352 kJ/mol for Ph-Cl), allowing milder coupling conditions and broader substrate scope [2]. This makes the bromo compound preferable when downstream derivatization is planned.

Synthetic versatility Cross-coupling Building block

Recommended Procurement and Application Scenarios for 5-Bromo-N-(cyclopropylmethyl)pyridine-3-sulfonamide Based on Physicochemical Differentiation


Medicinal Chemistry: Permeability-Sensitive Oral Bioavailability Screening Cascades

With an XLogP3 of 1.3 and TPSA of 67.4 Ų, this compound falls within favorable ranges for both oral absorption (Lipinski Rule of Five compliant) and potential CNS penetration (TPSA < 70 Ų) [1]. It is suitable as a core scaffold for programs targeting intracellular or CNS-located enzymes where the unsubstituted parent (TPSA = 81.4 Ų, XLogP3 = 0.1) would be expected to exhibit poorer passive membrane permeability. Procurement should be prioritized when the screening cascade includes PAMPA or Caco-2 permeability filters.

Fragment-Based Drug Discovery: Intermediate Conformational Flexibility for Binding Site Exploration

With 4 rotatable bonds, this compound offers greater conformational sampling than the N-cyclopropyl (3 rotatable bonds) or N-methyl (2 rotatable bonds) analogs [2]. This property can be advantageous in fragment-based screening where the compound must adapt to diverse binding site topographies across different protein targets. Its molecular weight (291 Da) sits near the fragment/lead-like boundary, making it suitable for both fragment library inclusion and early hit expansion.

Synthetic Chemistry: Late-Stage Diversification via Suzuki-Miyaura or Buchwald-Hartwig Coupling

The 5-bromo substituent enables palladium-catalyzed cross-coupling for rapid analog synthesis [3]. Compared to the 6-chloro-N-(cyclopropylmethyl) analog (CAS 1016689-89-6), the bromo derivative offers enhanced oxidative addition reactivity due to the weaker C-Br bond, enabling milder reaction conditions and broader functional group tolerance. This compound is the preferred building block when downstream diversification into biaryl, amino-pyridine, or alkyne derivatives is planned.

Carbonic Anhydrase or Sigma Receptor Inhibitor Lead Optimization Programs

The pyridine-3-sulfonamide scaffold has established precedents as a zinc-binding warhead in carbonic anhydrase inhibition [4] and as a recognition element for sigma-1/sigma-2 receptors [5]. The N-cyclopropylmethyl substituent provides an intermediate lipophilicity profile (XLogP3 = 1.3) distinct from simpler N-alkyl analogs, which may translate to differential subtype selectivity or pharmacokinetics. This compound can serve as a comparator tool compound when probing structure-activity relationships in these target classes.

Quote Request

Request a Quote for 5-Bromo-n-(cyclopropylmethyl)pyridine-3-sulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.